3-((4-Chlorobenzyl)oxy)-5-nitro-1H-indazole
Description
3-((4-Chlorobenzyl)oxy)-5-nitro-1H-indazole is a nitro-substituted indazole derivative featuring a 4-chlorobenzyloxy group at the 3-position. Indazoles are heterocyclic aromatic compounds with a fused benzene and pyrazole ring, and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial properties.
Properties
Molecular Formula |
C14H10ClN3O3 |
|---|---|
Molecular Weight |
303.70 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methoxy]-5-nitro-1H-indazole |
InChI |
InChI=1S/C14H10ClN3O3/c15-10-3-1-9(2-4-10)8-21-14-12-7-11(18(19)20)5-6-13(12)16-17-14/h1-7H,8H2,(H,16,17) |
InChI Key |
AGCVMUOQOUGWAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=NNC3=C2C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chlorobenzyl)oxy)-5-nitro-1H-indazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of indazole to introduce the nitro group at the 5-position.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
3-((4-Chlorobenzyl)oxy)-5-nitro-1H-indazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Major Products Formed
Reduction: The major product formed is 3-((4-Chlorobenzyl)oxy)-5-amino-1H-indazole.
Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((4-Chlorobenzyl)oxy)-5-nitro-1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The chlorobenzyl group may enhance the compound’s ability to bind to specific proteins or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
The following compounds share structural similarities with 3-((4-Chlorobenzyl)oxy)-5-nitro-1H-indazole, differing primarily in substituents, halogenation, or core heterocycles:
Table 1: Structural Comparison of Key Analogues
Physicochemical Properties
- Melting Points: Indazole derivatives with bulky substituents (e.g., benzyloxy groups) typically exhibit higher melting points (>200°C) due to increased molecular rigidity and intermolecular interactions . For example, 6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (Compound 8) melts above 200°C, whereas methoxy-substituted analogues (e.g., Compound 11) show lower melting points (159–160°C) due to reduced polarity . The nitro group in this compound likely elevates its melting point compared to non-nitro analogues.
- The 4-chlorobenzyloxy group further increases lipophilicity, which may impact bioavailability .
Reactivity and Stability
- Nitro Group Reactivity : The 5-nitro group in this compound may participate in reduction reactions (e.g., to amines) or act as a leaving group in nucleophilic substitutions.
Biological Activity
3-((4-Chlorobenzyl)oxy)-5-nitro-1H-indazole is a synthetic compound belonging to the indazole family, characterized by its unique structural features, including a nitro group and a chloro-substituted benzyl ether. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO. The presence of functional groups such as the nitro (-NO) and chloro (-Cl) groups contributes to its chemical reactivity and biological interactions. The nitro group is particularly notable for participating in nucleophilic substitution reactions, while the chloro group can serve as a leaving group under certain conditions .
Anticancer Properties
Research indicates that indazole derivatives, including this compound, exhibit significant anticancer properties. Some studies have shown that these compounds can inhibit the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme linked to tumor progression and immune evasion. Inhibition of IDO may enhance antitumor immunity, making this compound a candidate for further investigation in cancer therapy .
A comparative study of various indazole derivatives revealed that modifications at specific positions on the indazole ring could enhance their anticancer activity. For instance, derivatives with electron-withdrawing groups showed increased potency against several cancer cell lines .
| Compound | IC (µM) | Target |
|---|---|---|
| Compound A | 5.0 | IDO |
| Compound B | 10.0 | IDO |
| This compound | Not specified | TBD |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that the compound may be beneficial in treating conditions characterized by excessive inflammation.
Antimicrobial Activity
Indazole derivatives are recognized for their antimicrobial properties. Studies have shown that certain derivatives exhibit activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic processes .
Case Studies
Case Study 1: Anticancer Activity
In vitro studies conducted on various indazole derivatives indicated that this compound could inhibit cell proliferation in cancer cell lines such as TK-10 (renal cancer) and HT-29 (colon cancer). The compound was found to induce apoptosis in these cells, highlighting its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Mechanism
A study investigating the anti-inflammatory effects of related compounds showed that those with similar structures could significantly reduce levels of TNF-alpha and IL-6 in activated macrophages. This suggests a possible pathway through which this compound may exert its anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
